Cas no 2138008-49-6 (tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate)
![tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2138008-49-6x500.png)
tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate 化学的及び物理的性質
名前と識別子
-
- 2138008-49-6
- tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate
- EN300-798390
-
- インチ: 1S/C13H23NO4/c1-5-17-8-11(15)9-6-10(7-9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)
- InChIKey: OOWJKEWYKRKWHW-UHFFFAOYSA-N
- ほほえんだ: O=C(COCC)C1CC(C1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 257.16270821g/mol
- どういたいしつりょう: 257.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 64.6Ų
tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-798390-10.0g |
tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate |
2138008-49-6 | 95.0% | 10.0g |
$5159.0 | 2025-02-21 | |
Enamine | EN300-798390-1.0g |
tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate |
2138008-49-6 | 95.0% | 1.0g |
$1200.0 | 2025-02-21 | |
Enamine | EN300-798390-5.0g |
tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate |
2138008-49-6 | 95.0% | 5.0g |
$3479.0 | 2025-02-21 | |
Enamine | EN300-798390-2.5g |
tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate |
2138008-49-6 | 95.0% | 2.5g |
$2351.0 | 2025-02-21 | |
Enamine | EN300-798390-0.05g |
tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate |
2138008-49-6 | 95.0% | 0.05g |
$1008.0 | 2025-02-21 | |
Enamine | EN300-798390-0.25g |
tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate |
2138008-49-6 | 95.0% | 0.25g |
$1104.0 | 2025-02-21 | |
Enamine | EN300-798390-0.5g |
tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate |
2138008-49-6 | 95.0% | 0.5g |
$1152.0 | 2025-02-21 | |
Enamine | EN300-798390-0.1g |
tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate |
2138008-49-6 | 95.0% | 0.1g |
$1056.0 | 2025-02-21 |
tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamateに関する追加情報
tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate: A Comprehensive Overview
tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate (CAS No. 2138008-49-6) is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and pharmacology. This compound belongs to the class of carbamates, which are widely used in agriculture as pesticides and in the pharmaceutical industry as active ingredients in drugs. The tert-butyl group attached to the nitrogen atom plays a significant role in stabilizing the molecule, while the cyclobutyl ring introduces rigidity and potential for bioisosteric replacements in drug design.
The 2-ethoxyacetyl substituent on the cyclobutane ring adds another layer of complexity to this molecule. This group is known for its ability to enhance solubility and bioavailability, making it a valuable component in drug delivery systems. Recent studies have explored the potential of tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate as a precursor for synthesizing bioactive compounds with improved pharmacokinetic profiles. For instance, researchers have reported that this compound can serve as a versatile building block for constructing multi-functional molecules with enhanced selectivity and efficacy.
In terms of synthesis, tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate can be prepared through a variety of methods, including nucleophilic substitution, condensation reactions, and catalytic coupling techniques. One notable approach involves the reaction of a suitable cyclobutanecarboxylic acid derivative with tert-butylamine in the presence of a coupling agent such as HATU or EDCI. This method not only ensures high yields but also allows for precise control over the stereochemistry of the product, which is critical for applications in asymmetric synthesis.
The structural versatility of tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate has made it a valuable tool in medicinal chemistry. For example, it has been employed as an intermediate in the synthesis of peptide mimetics, where its ability to mimic natural amino acids has proven advantageous. Additionally, this compound has been investigated for its potential as an inhibitor of various enzymes, including kinases and proteases, which are key targets in the development of anti-cancer and anti-inflammatory agents.
Recent advancements in computational chemistry have further enhanced our understanding of the properties of tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate. Molecular docking studies have revealed that this compound exhibits strong binding affinities to several therapeutic targets, suggesting its potential as a lead compound in drug discovery programs. Furthermore, quantum mechanical calculations have provided insights into the electronic structure and reactivity of this molecule, paving the way for rational design strategies.
In conclusion, tert-butyl N-[3-(2-ethoxyacetyl)cyclobutyl]carbamate (CAS No. 2138008-49-6) is a multifaceted compound with significant implications in both academic research and industrial applications. Its unique structure, coupled with its versatile reactivity and bioavailability-enhancing properties, positions it as a promising candidate for advancing drug development and materials science.
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